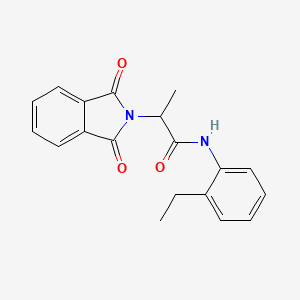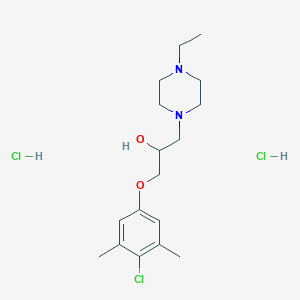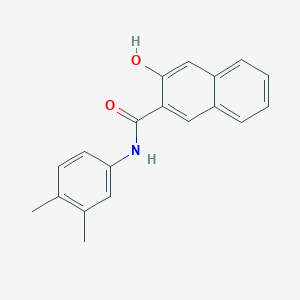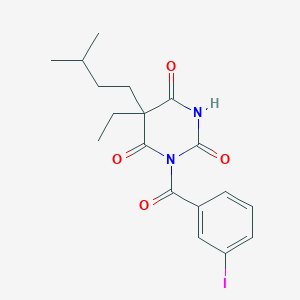
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)propanamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA belongs to the class of isoindoline compounds, which have been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
EPPA has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In vitro studies have shown that EPPA inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and microglia. EPPA has also been found to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and glioblastoma cells. In addition, EPPA has been shown to have neuroprotective effects, as it can prevent the death of neurons induced by oxidative stress and excitotoxicity.
Wirkmechanismus
The exact mechanism of action of EPPA is not fully understood, but it is thought to involve the modulation of various signaling pathways. EPPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EPPA also inhibits the activity of STAT3, a transcription factor that is involved in the proliferation and survival of cancer cells. In addition, EPPA has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
EPPA has been found to have various biochemical and physiological effects. In vitro studies have shown that EPPA inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by macrophages and microglia. EPPA also inhibits the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, EPPA has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
EPPA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. EPPA is also relatively non-toxic, with no reported adverse effects at concentrations used in in vitro studies. However, EPPA has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. In addition, EPPA has poor bioavailability, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on EPPA. One area of interest is the development of EPPA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of EPPA as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In addition, the mechanism of action of EPPA needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of EPPA need to be thoroughly evaluated before it can be considered for clinical use.
Synthesemethoden
The synthesis of EPPA involves the reaction of 2,3-dioxoindoline with 2-ethylbenzylamine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield EPPA. The yield of EPPA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-13-8-4-7-11-16(13)20-17(22)12(2)21-18(23)14-9-5-6-10-15(14)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWFWKHEUJFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5001139.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)

![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)


![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)

![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)